molecular formula C10H16O B156283 p-Mentha-1,5-dien-8-ol CAS No. 1686-20-0

p-Mentha-1,5-dien-8-ol

Cat. No. B156283
CAS RN: 1686-20-0
M. Wt: 152.23 g/mol
InChI Key: FQEXRDMYDXBXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Mentha-1,5-dien-8-ol is a natural compound found in essential oils of various plants, including peppermint and eucalyptus. It has been the subject of scientific research due to its potential therapeutic properties.

Scientific Research Applications

P-Mentha-1,5-dien-8-ol has been studied for its potential therapeutic properties, including its antibacterial, antifungal, and anti-inflammatory effects. It has also been shown to have potential as an insecticide and as a natural flavoring agent. Additionally, p-Mentha-1,5-dien-8-ol has been studied for its potential use in the development of new drugs and as a natural preservative in food and cosmetic products.

Mechanism Of Action

The mechanism of action of p-Mentha-1,5-dien-8-ol is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cell membranes. It has been shown to have activity against a wide range of bacteria and fungi, including antibiotic-resistant strains.

Biochemical And Physiological Effects

Studies have shown that p-Mentha-1,5-dien-8-ol has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and analgesic effects. Additionally, it has been shown to have a calming effect on the nervous system and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using p-Mentha-1,5-dien-8-ol in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, its diverse range of potential therapeutic properties makes it a promising candidate for further research. However, limitations include the difficulty in obtaining large quantities of the compound and the lack of standardization in the methods used to extract and analyze it.

Future Directions

There are several potential future directions for research on p-Mentha-1,5-dien-8-ol. One area of interest is its potential use in the development of new drugs, particularly in the treatment of antibiotic-resistant infections. Additionally, further research is needed to fully understand its mechanism of action and its potential as a natural preservative in food and cosmetic products. Finally, more studies are needed to explore its potential as an insecticide and its effects on the environment.

properties

CAS RN

1686-20-0

Product Name

p-Mentha-1,5-dien-8-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol

InChI

InChI=1S/C10H16O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-6,9,11H,7H2,1-3H3

InChI Key

FQEXRDMYDXBXEO-UHFFFAOYSA-N

SMILES

CC1=CCC(C=C1)C(C)(C)O

Canonical SMILES

CC1=CCC(C=C1)C(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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